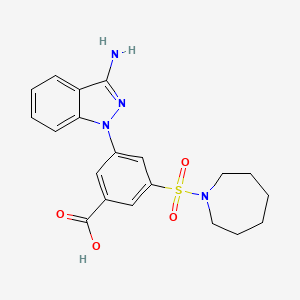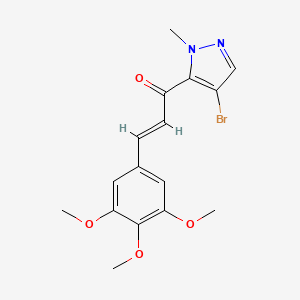
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid in lab experiments is its unique structure and properties that make it a promising candidate for the development of new drugs. However, one limitation is that the synthesis method is complex and requires several chemical reactions, which can be time-consuming and expensive.
Future Directions
Some future directions for the research on 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid include:
1. Further studies on its mechanism of action to better understand how it works.
2. Investigating its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
3. Developing new derivatives of this compound with improved properties and efficacy.
4. Studying its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
In conclusion, this compound is a promising compound that has potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 3-amino-1H-indazole, which is then reacted with 5-bromovaleryl chloride to obtain 3-(3-bromovaleryl)-1H-indazole. This intermediate is then reacted with sodium azide to obtain 3-(3-azidopropyl)-1H-indazole. Finally, this compound is reacted with 5-(azepan-1-ylsulfonyl)benzoic acid to obtain the desired product, this compound.
Scientific Research Applications
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
3-(3-aminoindazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c21-19-17-7-3-4-8-18(17)24(22-19)15-11-14(20(25)26)12-16(13-15)29(27,28)23-9-5-1-2-6-10-23/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H2,21,22)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZMCEMMVNLOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)N3C4=CC=CC=C4C(=N3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5489551.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)

![5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)

![1-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5489567.png)

![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)

![3-(butylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5489608.png)
![6-[(diethylamino)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5489610.png)
![1'-(3-hydroxy-2-methylbenzoyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5489616.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide](/img/structure/B5489638.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)
